tert-Butyl (3-hydrazino-3-oxopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate: is an organic compound with the chemical formula C8H17N3O3 and a molecular weight of 203.24 g/mol . It is also known by other names such as N-(3-hydrazino-3-oxopropyl)carbamic acid tert-butyl ester . This compound is typically found as a colorless liquid or solid and is soluble in organic solvents like alcohols and ketones .
Preparation Methods
The synthesis of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate generally involves a two-step reaction :
Reaction of tert-Butyl chloroacetate with hydrazine: This step produces .
Reaction of N-chloropropylguanidine with tert-Butyl oxalate: This step yields N-(3-hydrazino-3-oxopropyl)carbamic acid tert-butyl ester .
Chemical Reactions Analysis
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate has several applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.
Biology: It is employed in the synthesis of specific polymers and copolymers.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate involves its interaction with molecular targets and pathways . It can form hydrazones by condensing with aldehydes, which are intermediates in the synthesis of various bioactive compounds . The specific molecular targets and pathways depend on the context of its application, such as in pharmaceutical synthesis or polymer production .
Comparison with Similar Compounds
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate can be compared with similar compounds like tert-Butyl carbazate and tert-Butyl (3-hydroxypropyl)carbamate . While these compounds share some structural similarities, this compound is unique in its specific functional groups and reactivity. This uniqueness makes it valuable for particular synthetic applications and research purposes .
Properties
IUPAC Name |
tert-butyl N-(3-hydrazinyl-3-oxopropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)10-5-4-6(12)11-9/h4-5,9H2,1-3H3,(H,10,13)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQUZNXTFVGDPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.